1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound that features a pyrrole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the construction of the pyrrolidine ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole-3-carboxylic acid
- 1-Methyl-1H-pyrrol-2-yl boronic acid
- 1-(4-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethanone
Uniqueness: 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-13-7-9-3-4-11(12(16)17)15(9)10-5-6-14(2)8-10/h5-6,8-9,11,13H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
JJBDBLIGNSJKGA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(N1C2=CN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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